Stearyl trisiloxane
Description
Structure
2D Structure
Properties
IUPAC Name |
trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIHETNVSHUZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H58O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168238 | |
| Record name | Stearyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167160-55-6 | |
| Record name | Stearyl trisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STEARYL TRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for Stearyl Trisiloxane
Fundamental Synthetic Routes to Trisiloxane Backbones
The creation of the core trisiloxane structure is a foundational step. This typically involves building the silicon-oxygen-silicon (Si-O-Si) linkages that characterize these compounds. wikipedia.org
Hydrosilylation Reactions in Organosiloxane Synthesis
Hydrosilylation is a pivotal reaction in organosilicon chemistry for forming silicon-carbon bonds. mdpi.comsciepub.com This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). mdpi.com This reaction is a versatile method for producing a wide array of organosilicon compounds with diverse applications. sciepub.com The synthesis of functionalized polysilalkylene siloxane monomers, for instance, relies on the hydrosilylation of dienes. sciepub.com This method is preferred for synthesizing activated silicone compounds due to its high yields. sciepub.com
The general scheme for the hydrosilylation reaction can be represented as: R₃SiH + CH₂=CHR' → R₃SiCH₂CH₂R'
This reaction is often catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. mdpi.com
Catalytic Systems in Trisiloxane Synthesis (e.g., Platinum-based Catalysts)
Platinum-based catalysts are extensively used in the synthesis of trisiloxanes due to their high activity and efficiency in promoting hydrosilylation reactions. mdpi.comnih.gov Some of the most common and industrially significant platinum catalysts include:
Speier's catalyst (H₂PtCl₆): One of the earliest and most effective catalysts for hydrosilylation. mdpi.com
Karstedt's catalyst (Pt₂(dvtms)₃): A highly active catalyst formed by the reaction of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane with chloroplatinic acid. mdpi.comnih.gov It is favored for its high yields and the ability to conduct reactions in-situ. sciepub.com
Ashby's and Lamoreaux catalysts: Other commercially available platinum catalysts used in hydrosilylation processes. mdpi.com
These catalysts, while highly effective, are homogeneous, meaning they are in the same phase as the reactants. nih.gov This can present challenges in catalyst recovery from the final product. nih.gov To address this, research has focused on developing heterogeneous catalysts, such as single-atom platinum catalysts supported on materials like alumina (B75360) nanorods, which show comparable activity to their homogeneous counterparts. nih.govacs.org
Table 1: Comparison of Common Platinum-Based Hydrosilylation Catalysts
| Catalyst | Formula/Description | Key Features |
|---|---|---|
| Speier's Catalyst | H₂[PtCl₆] | High number of catalytic cycles, but can have low selectivity. mdpi.com |
| Karstedt's Catalyst | [Pt₂(dvtms)₃] | High activity at low concentrations, widely used commercially. mdpi.comsciepub.com |
| Ashby's Catalyst | A platinum complex | Commercially available catalyst for hydrosilylation. mdpi.com |
| Lamoreaux's Catalyst | A mixture of Pt(II) and Pt(IV) complexes | Effective in various hydrosilylation reactions. researchgate.net |
Alternative Polymerization and Condensation Pathways for Polyorganosiloxanes
Beyond hydrosilylation, other methods are employed to construct the siloxane backbone.
Ring-Opening Polymerization (ROP): This method involves the polymerization of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D₃) or octamethylcyclotetrasiloxane (B44751) (D₄), to form linear polymers. mdpi.com ROP can be initiated by either cationic or anionic catalysts and allows for the synthesis of high molecular weight polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com
Hydrolytic Polycondensation: This process involves the hydrolysis of organochlorosilanes or organoalkoxysilanes to form silanols (Si-OH), which then condense to form siloxane bonds (Si-O-Si). researchgate.net This method can produce a mixture of linear and cyclic products. mdpi.com A variation of this is polycondensation in an "active medium" like anhydrous acetic acid, which acts as both a reagent and a solvent. researchgate.net
Condensation Polymerization: Linear or branched siloxane oligomers with two or more hydroxyl or other hydrolyzable groups can be polymerized into high molecular weight polymers through a polycondensation reaction in the presence of a suitable catalyst. google.com Ionic phosphazene bases have been shown to be effective catalysts for the condensation of silanol (B1196071) groups. google.com
Strategies for Functionalization and Structural Modification of Stearyl Trisiloxane
Once the trisiloxane backbone is formed, it can be further modified to introduce specific functionalities, tailoring its properties for desired applications.
Polyether Chain Integration and Modification
A common modification involves the integration of polyether chains onto the siloxane backbone, creating polyether-modified siloxanes. byk.comxjysilicone.com This is typically achieved through a hydrosilylation reaction, grafting an olefinically modified polyalkylene oxide onto a hydride-functional siloxane. google.com These copolymers combine the properties of both silicones and polyethers. xjysilicone.com
The structure of these copolymers can be finely tuned:
The siloxane segment provides lipophilic (oil-loving) properties. xjysilicone.com
The polyether segment, composed of polyethylene (B3416737) oxide (PEO) and/or polypropylene (B1209903) oxide (PPO) chains, imparts hydrophilic (water-loving) characteristics. xjysilicone.com
Incorporation of Diverse Functional Groups (e.g., Carbohydrate, Zwitterionic, Alkyl Chains)
A wide variety of functional groups can be incorporated into the structure of trisiloxanes to impart specific chemical reactivity and physical properties.
Alkyl Chains: The introduction of long alkyl chains, such as a stearyl group (C18), is a key feature of this compound. This is often accomplished by reacting a hydride-functional trisiloxane with an alkene (e.g., 1-octadecene) via hydrosilylation. mdpi.com The presence of the long alkyl chain significantly influences the compound's lubricating and hydrophobic properties.
Amino Groups: Aminoalkyl-functional silicones can be synthesized and offer a range of functionalities due to their chemical reactivity and ability to form hydrogen bonds. gelest.com These can be introduced as terminal groups or as pendant groups along the siloxane chain. gelest.com
Carbohydrate Moieties: Sugar-based functional groups can be attached to the siloxane backbone. For example, trehalose-based diallyl compounds can be reacted with SiH-containing siloxanes via hydrosilylation to create sugar-modified silicones. tum.de
Zwitterionic Groups: While less common, the synthesis of zwitterionic trisiloxane surfactants has been explored, offering unique surface-active properties. researchgate.net
Other Functional Groups: A patent describes a process to incorporate functional groups like -NH and -OH by first converting the Si-O-Si linkage to a Si-SO₄ group, which then acts as an intermediate for further functionalization. google.com
Table 2: Examples of Functional Groups Incorporated into Siloxanes
| Functional Group | Method of Incorporation | Resulting Properties/Applications |
|---|---|---|
| Long Alkyl Chains (e.g., Stearyl) | Hydrosilylation of an alkene with a hydride-functional siloxane. mdpi.com | Enhanced hydrophobicity, lubrication. saapedia.org |
| Polyether Chains | Hydrosilylation of an allyl-terminated polyether with a hydride-functional siloxane. google.com | Surfactant properties, adjustable hydrophilic-lipophilic balance. xjysilicone.com |
| Amino Groups | Use of aminoalkylsilanes in the synthesis. gelest.com | Increased reactivity, potential for further modification, use in coatings and lubricants. gelest.com |
| Carbohydrate Moieties | Hydrosilylation of an allyl-functionalized carbohydrate. tum.de | Biocompatibility, specific interactions. |
Control over Molecular Architecture (e.g., Linear, Branched, Cyclic Variations)
The molecular architecture of siloxane compounds, including this compound, can be precisely controlled through the selection of synthetic routes and starting materials. This control allows for the production of linear, branched, and cyclic variations, each with distinct properties.
Linear Architectures: The archetypal this compound, also known as octadecylheptamethyltrisiloxane or bis(trimethylsiloxy)octadecylmethylsilane, possesses a linear structure. nih.govsaapedia.org This architecture is typically synthesized via a hydrosilylation reaction. The process involves the addition of a hydrosiloxane, such as heptamethyltrisiloxane (which contains a reactive Si-H bond), across the double bond of an alpha-olefin, in this case, 1-octadecene (B91540). nih.govgoogle.com The reaction is catalyzed by a platinum complex, which ensures the formation of a specific, linear alkyl-substituted siloxane. biosynth.comwikipedia.org The fundamental structure consists of a linear trisiloxane backbone with methyl groups and a single long-chain stearyl group attached to the central silicon atom. nih.govuni.lu
Branched Architectures: Introducing branching into the siloxane structure can be achieved by modifying the reactants. Using polysiloxanes with multiple Si-H groups as the backbone or employing silane (B1218182) coupling agents with more than two reactive sites can create branched or cross-linked networks. Patents describe trisiloxane compounds where the substituents (R groups) on the silicon atoms can be branched hydrocarbon radicals, leading to more complex, non-linear structures. google.com For instance, the polymerization of epoxy-functional organosiloxanes can form a polyether siloxane copolymer network, resulting in a highly branched or gel-like structure. google.com The use of precursors like tris(trimethylsilyloxy)silane can also serve as a branching point in the synthesis of more complex silicone structures. fishersci.ca
Cyclic Variations: While this compound itself is inherently linear, the broader family of siloxanes includes important cyclic variations known as cyclomethicones. nih.gov These are not direct isomers of this compound but represent a different architectural class of siloxanes. The synthesis of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (B1670010) (D5), typically starts with the hydrolysis of dimethyldichlorosilane. wikipedia.orgnih.gov This hydrolysis produces a mixture of linear and cyclic dimethylsiloxanes. Through a subsequent equilibration process, often catalyzed by a strong base like potassium hydroxide (B78521) (KOH), this mixture can be converted into the desired volatile cyclic siloxanes. wikipedia.org The distribution of ring sizes (e.g., D4 vs. D5) can be influenced by controlling reaction conditions like temperature and catalyst concentration. These cyclic structures can then be functionalized, although the direct attachment of a stearyl group to form a cyclic equivalent of this compound is less common than the linear variant.
Mechanistic Investigations of Synthetic Pathways and Reaction Kinetics
The primary synthetic route to this compound is the hydrosilylation of 1-octadecene with a Si-H functional trisiloxane, a reaction whose mechanism and kinetics have been extensively studied.
Mechanistic Investigations of Synthetic Pathways: Hydrosilylation is almost exclusively catalyzed by platinum-based complexes, with Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most prominent. biosynth.comwikipedia.orgnih.govchemicalbook.com Karstedt's catalyst is particularly noted for its high activity at low temperatures. chemicalbook.com
The most widely accepted mechanism for this catalytic process is a variant of the Chalk-Harrod mechanism. The catalytic cycle for a Pt(0) catalyst like Karstedt's catalyst is generally understood to proceed through the following steps:
Oxidative Addition: The Si-H bond of the hydrosiloxane reactant oxidatively adds to the low-valent platinum(0) center, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.
Olefin Coordination: The alkene, 1-octadecene, coordinates to the platinum(II) complex.
Insertion: The coordinated alkene inserts into the platinum-hydrogen bond (hydrometallation). This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene. This results in the desired linear stearyl group.
Reductive Elimination: The final alkyl-substituted siloxane product, this compound, is eliminated from the platinum center, which regenerates the active Pt(0) catalyst, allowing it to re-enter the catalytic cycle.
The structure of Karstedt's catalyst has been confirmed by X-ray crystallography to be a Pt(0) center coordinated by the alkene ligands from the divinyldisiloxane. wikipedia.org This structure is highly reactive and serves as an efficient precursor to the active catalytic species. wikipedia.org
Reaction Kinetics: The kinetics of the hydrosilylation reaction are influenced by several factors, including the choice of catalyst, temperature, and reactant concentrations.
Catalyst: Karstedt's catalyst is known to promote rapid curing and reaction at ambient or slightly elevated temperatures, indicating high catalytic activity. chemicalbook.com The reaction is atom-efficient and has a broad scope. biosynth.com
Temperature: While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate. chemicalbook.com The reaction can often be performed under mild conditions, sometimes at room temperature, although gentle heating (e.g., 50-100 °C) can increase the reaction rate. restek.com
Concentration: The reaction rate is dependent on the concentration of the catalyst and the reactants. The catalyst is typically used in very low concentrations (parts per million).
Inhibitors: The presence of certain compounds can inhibit or poison the catalyst, slowing or stopping the reaction. The specific nature of the siloxane and alkene can also affect the reaction rate.
Systematic studies on the phase behavior of trisiloxane surfactants show that their molecular architecture dictates their aggregation and wetting properties, which are critical for their application. researchgate.netresearchgate.net The kinetics of synthesis are therefore crucial in achieving the desired molecular structure for a specific performance outcome.
Data on Synthetic Methodologies
| Parameter | Hydrosilylation for Linear Architecture | Base-Catalyzed Equilibration for Cyclic Architecture |
| Product Type | Linear Alkylsiloxanes (e.g., this compound) | Cyclic Siloxanes (e.g., D4, D5) |
| Key Reactants | Si-H Siloxane, Alkene (1-octadecene) | Dichlorosilanes (hydrolyzed) |
| Typical Catalyst | Platinum Complexes (Karstedt's, Speier's) biosynth.comnih.gov | Strong Bases (e.g., KOH) wikipedia.org |
| Primary Control | Stoichiometry of reactants | Reaction temperature, catalyst concentration |
| Mechanism | Catalytic Cycle (e.g., Chalk-Harrod) | Ring-chain equilibration |
Advanced Analytical Characterization Methodologies for Stearyl Trisiloxane Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups of stearyl trisiloxane. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including silicone-based molecules like this compound. savemyexams.com By analyzing the magnetic properties of atomic nuclei such as ¹H (proton), ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and structure of the molecule. savemyexams.comsigmaaldrich.com
¹H NMR provides information on the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the long stearyl (octadecyl) chain and the methyl groups attached to the silicon atoms. Protons on carbons adjacent to the silicon atom will have distinct chemical shifts compared to those further down the alkyl chain. The terminal methyl group of the stearyl chain and the methyl groups on the trimethylsilyl (B98337) and methylsilyl moieties will each produce unique signals. chemistrysteps.com
¹³C NMR is used to identify all non-equivalent carbon atoms within the molecule. savemyexams.com The spectrum for this compound would feature distinct peaks for the carbonyl carbon (if applicable in derivatives), sp² carbons in unsaturated analogues, and the various sp³ carbons along the stearyl chain and the methyl groups attached to silicon. savemyexams.comresearchgate.net The chemical shift of each carbon is influenced by its local electronic environment, allowing for precise structural mapping. researchgate.net
²⁹Si NMR is particularly valuable for analyzing organosilicon compounds. It provides direct information about the silicon-oxygen backbone of the trisiloxane. researchgate.net The chemical shifts in a ²⁹Si NMR spectrum are highly sensitive to the substituents on the silicon atom, allowing for the clear distinction between the different silicon environments in the this compound molecule, such as the central silicon atom of the trisiloxane chain (D unit) and the terminal trimethylsilyl groups (M units). researchgate.netrsc.org
Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Si-CH₃ (central Si) | ~0.1 |
| Si-(CH₃)₃ (terminal Si) | ~0.1 | |
| Si-CH₂-R | ~0.5 | |
| -(CH₂)n- | ~1.2-1.4 | |
| -CH₂-CH₃ (terminal) | ~1.2-1.4 | |
| -CH₃ (terminal) | ~0.8-0.9 | |
| ¹³C | Si-CH₃ | ~0-2 |
| Si-CH₂-R | ~15-20 | |
| -(CH₂)n- | ~22-34 | |
| -CH₃ (terminal) | ~14 | |
| ²⁹Si | M unit: (CH₃)₃SiO- | ~5 to 10 |
| D unit: -O-Si(R)(CH₃)-O- | ~-20 to -22 |
Note: The values presented are approximate and based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other experimental conditions. savemyexams.comsigmaaldrich.comchemistrysteps.comresearchgate.netpaulussegroup.com
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. mdpi.com This results in a unique spectrum that acts as a molecular "fingerprint," identifying the functional groups present. For this compound, FT-IR is used to confirm the presence of the key structural components: the siloxane backbone and the long alkyl chain. nih.gov
The FT-IR spectrum of this compound is characterized by several strong absorption bands. The Si-O-Si asymmetric stretching vibration is one of the most prominent features, typically appearing as a strong, broad band in the 1000-1100 cm⁻¹ region. nih.govgelest.com The presence of the stearyl group is confirmed by C-H stretching vibrations of its CH₂ and CH₃ groups, which appear in the 2800-3000 cm⁻¹ range. nih.gov Additionally, characteristic peaks for Si-CH₃ groups, such as the symmetric deformation (umbrella mode) around 1260 cm⁻¹, are expected. nih.govgelest.com
Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2960 | Asymmetric C-H Stretch | -CH₃ (Alkyl & Si-CH₃) |
| 2920-2930 | Asymmetric C-H Stretch | -CH₂- (Alkyl) |
| 2850-2860 | Symmetric C-H Stretch | -CH₂- (Alkyl) |
| ~1465 | CH₂ Scissoring Deformation | -CH₂- (Alkyl) |
| ~1375 | CH₃ Symmetric Deformation | -CH₃ (Alkyl) |
| ~1260 | CH₃ Symmetric Deformation | Si-CH₃ |
| 1000-1100 | Asymmetric Si-O-Si Stretch | Siloxane Backbone |
| ~800-845 | Si-C Stretch / CH₃ Rock | Si-CH₃ |
Note: These peak positions are based on characteristic vibrational modes for long-chain alkyl siloxanes and may vary slightly in the final compound. mdpi.comnih.govgelest.com
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly powerful tool for the identification, quantification, and structural analysis of compounds in a mixture. jocpr.comimpactanalytical.com LC-MS is particularly well-suited for analyzing non-ionic surfactants like this compound. jocpr.comresearchgate.net
In a typical LC-MS analysis of this compound, a reversed-phase HPLC column separates the compound from impurities. jocpr.com The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is effective for ionizing polar and large molecules without significant fragmentation. jocpr.comchromatographyonline.com Non-ionic surfactants are often detected as adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺). shu.ac.uk
The resulting mass spectrum provides the molecular weight of the compound. Further analysis using tandem mass spectrometry (MS/MS) involves selecting the molecular ion and fragmenting it to produce a pattern of daughter ions. This fragmentation pattern gives valuable structural information. For this compound, fragmentation would likely involve cleavage of the Si-O and Si-C bonds in the trisiloxane core and characteristic losses along the long alkyl chain. whitman.edulibretexts.orglibretexts.org The fragmentation of long-chain alkanes typically results in clusters of peaks separated by 14 mass units, corresponding to successive losses of CH₂ groups. libretexts.orgntu.edu.sg
Expected Mass Spectrometry Data for this compound (C₂₅H₅₈O₂Si₃, MW: 474.98)
| Ion Type | Expected m/z | Analysis Stage | Information Provided |
| Molecular Ion Adduct | [M+NH₄]⁺ ≈ 492.4 | ESI-MS | Confirmation of molecular weight. |
| [M+Na]⁺ ≈ 497.4 | ESI-MS | Confirmation of molecular weight. | |
| Fragment Ion | Variable | MS/MS | Structural information from cleavage of Si-O, Si-C, and C-C bonds. |
| Fragment Series | Clusters separated by 14 u | MS/MS | Confirms the presence of the long alkyl (stearyl) chain. libretexts.orgntu.edu.sg |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for determining its molecular weight distribution and assessing its purity.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers and oligomers. nih.gov The technique separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the chromatography column faster than smaller molecules. nih.gov
For the analysis of this compound, the sample is dissolved in a suitable organic solvent, such as toluene, and injected into a GPC system equipped with columns packed with porous gel particles (e.g., ResiPore or MIXED gel columns). lcms.czwarwick.ac.uk As the sample passes through the columns, molecules of different sizes are separated. The system is calibrated using a series of well-characterized standards with known molecular weights, such as polystyrene. lcms.cz This calibration curve (a plot of log molecular weight vs. elution time) is then used to determine the molecular weight distribution of the this compound sample. The analysis yields important values such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. For a pure, single compound like this compound, the dispersity should be close to 1.0.
Typical GPC Analysis Parameters and Findings
| Parameter | Description | Typical Value/Observation |
| Columns | Packed with porous gel for size separation. | MIXED gel columns suitable for oligomer range. warwick.ac.uk |
| Mobile Phase | Solvent to carry the sample through the columns. | Toluene is often preferred for polysiloxanes. lcms.cz |
| Detector | To monitor the eluting sample. | Refractive Index (RI) detector is common. lcms.cz |
| Calibration | Using standards of known molecular weight. | Polystyrene standards are frequently used. lcms.cz |
| Result (Mn) | Number-Average Molecular Weight. | Should be close to the theoretical MW of 474.98 g/mol . |
| Result (Mw) | Weight-Average Molecular Weight. | Should be close to the theoretical MW of 474.98 g/mol . |
| Result (Đ) | Dispersity (Mw/Mn). | Expected to be very low (close to 1.0) for a pure sample. |
High-Performance Liquid Chromatography (HPLC) for Purity and Homologue Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used to separate, identify, and quantify each component in a mixture. chromatographyonline.com It is widely employed for the purity assessment of chemical compounds, including surfactants. impactanalytical.comchromatographyonline.com For this compound, HPLC can effectively separate the main compound from any impurities, such as starting materials, by-products, or related siloxane homologues.
Typical HPLC Purity Analysis Parameters
| Parameter | Description | Typical Condition |
| Mode | Type of chromatography. | Reversed-Phase (RP-HPLC). nih.gov |
| Column | Stationary phase for separation. | C8 or C18 bonded silica (B1680970). jocpr.com |
| Mobile Phase | Solvent system for elution. | Gradient of Acetonitrile (B52724) and Water. jocpr.com |
| Detector | Method for detecting separated components. | ELSD, CAD, or Mass Spectrometry (MS). thermofisher.comthermofisher.com |
| Analysis Goal | Purpose of the measurement. | Quantify the main peak area relative to total peak area to determine purity. chromatographyonline.com |
| Homologue Analysis | Separation of related compounds. | The method can resolve siloxanes with different alkyl or siloxane chain lengths. |
Morphological Characterization of Self-Assembled Structures (e.g., Confocal Microscopy, Transmission Electron Microscopy (TEM))
The direct visualization of supramolecular structures is crucial for understanding the self-assembly behavior of amphiphilic molecules like this compound. Confocal Microscopy and Transmission Electron Microscopy (TEM) are powerful techniques for this purpose, each offering unique advantages.
Confocal Microscopy is an optical imaging technique that provides high-resolution, three-dimensional reconstructions of a sample. By using a spatial pinhole to eliminate out-of-focus light, it can create sharp, unblurred images of thick specimens at various depths. lumicks.com In the context of this compound systems, if the aggregates were fluorescently labeled, confocal microscopy could be used to visualize their structure and distribution within a formulation in real-time. googleapis.comactasdermo.org This method is particularly useful for observing larger-scale structures and their spatial relationships within a liquid or gel matrix. googleapis.comresearchgate.net
Transmission Electron Microscopy (TEM) offers significantly higher resolution than light microscopy, capable of imaging structures at the nanometer scale. thermofisher.comyoutube.com This technique works by transmitting a beam of electrons through an ultra-thin specimen; the interaction of the electrons with the material forms the image. thermofisher.com For this compound systems, TEM would be the primary method to determine the precise morphology of individual self-assembled structures, such as vesicles, micelles, or lamellar sheets. core.ac.ukgoogle.com The analysis can reveal detailed information about the shape, size distribution, and lamellarity of the aggregates. For instance, studies on the self-assembly of other siloxane and fatty acid-based molecules have successfully used TEM to characterize the formation of various nanostructures. dntb.gov.uaresearchgate.netresearchgate.net
Table 1: Illustrative Morphological Findings for a Self-Assembled Silane (B1218182) System via TEM
This table presents hypothetical data to illustrate the type of morphological information that can be obtained using Transmission Electron Microscopy for a self-assembled system.
| Sample Condition | Observed Morphology | Average Diameter (nm) | Structural Details |
| Low Concentration in Aqueous Solution | Spherical Micelles | 15 - 30 nm | Uniform, discrete spheres |
| Medium Concentration in Aqueous Solution | Vesicular Structures | 100 - 250 nm | Hollow core with a distinct bilayer |
| High Concentration / Shear | Lamellar Sheets | > 500 nm (length) | Extended, layered structures |
Light Scattering Techniques (e.g., Dynamic Light Scattering (DLS))
Light scattering techniques are non-invasive methods used to determine the size and size distribution of particles in a suspension.
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is a principal technique for analyzing sub-micron particles. horiba.com It measures the time-dependent fluctuations in the intensity of scattered light that arise from the random, Brownian motion of particles in a liquid. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. horiba.com
Table 2: Example of Dynamic Light Scattering (DLS) Analysis of Hypothetical this compound Aggregates
This interactive table shows representative DLS data for hypothetical this compound systems under varying formulation conditions, demonstrating how the technique can be used to assess the impact of compositional changes on aggregate size and uniformity.
Interfacial and Surface Phenomena of Stearyl Trisiloxane
Adsorption Behavior at Heterogeneous Interfaces
The way surfactant molecules arrange themselves at interfaces is fundamental to their function. The adsorption of stearyl trisiloxane at boundaries like the air-solution interface dictates its surface activity.
The adsorption of trisiloxane surfactants at the air-water interface is a critical step in reducing surface tension. mdpi.com The process is influenced by the polarity and structural parameters of the surfactant molecule. mdpi.com Due to the flexible nature of the siloxane backbone, these surfactants can adopt a specific orientation at the interface. mdpi.com
Studies on trisiloxane surfactants indicate that they tend to lie flat at the air/water interface. researchgate.net This orientation leads to a more densely packed adsorption layer compared to many conventional hydrocarbon-based surfactants. mdpi.com The high flexibility of the trisiloxane molecules contributes to this dense packing. mdpi.com This efficient packing at the interface is what allows for the profound reduction of water's surface tension. mdpi.com The maximum surface excess concentration (Γmax), which is a measure of how many surfactant molecules are adsorbed per unit area of the surface, is influenced by factors such as the size of the polar part of the surfactant and the temperature. mdpi.com
Interfacial Adsorption at Liquid-Solid and Liquid-Liquid Boundaries
This compound, a compound featuring a long, 18-carbon stearyl chain and a trisiloxane head, exhibits distinct adsorption behaviors at both liquid-solid and liquid-liquid interfaces. Its amphiphilic nature, with the bulky hydrophobic stearyl and trisiloxane groups and a more polarizable siloxane linkage, dictates its orientation and function at these boundaries.
At the liquid-solid interface , this compound is primarily utilized for surface modification, particularly of pigments and fillers in cosmetic and coating applications. gelest.comcosmeticsandtoiletries.com The molecule, often in the form of stearyl triethoxysilane, adsorbs onto solid surfaces where the ethoxy groups can hydrolyze to silanols. ontosight.ai These silanol (B1196071) groups can then form strong, stable siloxane bonds with hydroxyl groups on the surface of inorganic materials like mica, talc, or titanium dioxide, or condense with each other to form a cross-linked network. ontosight.aiacs.org This process results in a robustly anchored monolayer.
The long stearyl chains orient away from the solid surface, creating a new, hydrophobic, and lubricious interface. gelest.comgelest.com This modification significantly alters the surface properties of the solid particles, imparting water repellency and improving their adhesion to non-polar media. cosmeticsandtoiletries.comgelest.com Studies on the closely related octadecylsiloxane on substrates like mica and silicon show that the formation and structural order of the adsorbed monolayer are influenced by factors such as the concentration of hydroxyl groups on the surface and the presence of water, which facilitates hydrolysis. acs.org The primary function of this adsorption is to improve the wetting and dispersion of solid particles within a liquid medium, typically an oil or silicone fluid. gelest.comcosmeticsandtoiletries.com
At liquid-liquid interfaces , such as an oil-water boundary, this compound functions as a surface-active agent. The adsorption of surfactant molecules at a liquid-liquid interface is a spontaneous process driven by the reduction of the system's free energy. uomustansiriyah.edu.iq The hydrophobic stearyl and trisiloxane components of the molecule preferentially reside in the non-polar (oil) phase, while any polar functionalities orient towards the aqueous phase. This adsorption lowers the interfacial tension between the two immiscible liquids. uomustansiriyah.edu.iqsanyo-chemical-solutions.com While specific data for this compound is limited, the behavior of other trisiloxane surfactants shows that they effectively reduce interfacial tension. researchgate.net The dissolution of the surfactant in the oil phase is a critical factor that can influence the dynamics of spreading and retraction at the interface. researchgate.net The efficiency of adsorption and the resulting interfacial properties are governed by the balance of affinity of the molecule for each liquid phase; if it is too soluble in one phase, its concentration and effectiveness at the interface will be diminished. uomustansiriyah.edu.iq
Mechanisms of Foaming, Emulsification, and Dispersion by this compound Systems
The surface-active properties of this compound enable it to function effectively in the formation and stabilization of foams, emulsions, and dispersions. The underlying mechanism in all three systems is its ability to adsorb at interfaces and lower the interfacial energy. google.commdpi.com
Dispersion: this compound is particularly noted for its ability to improve the dispersion of solid particles, such as pigments, in a liquid medium. gelest.comcosmeticsandtoiletries.com As described in the adsorption section, when this compound is used to treat the surface of pigments, it creates a hydrophobic, organophilic layer. gelest.com This surface modification prevents the aggregation of pigment particles and facilitates their wetting by and distribution throughout non-polar vehicles like oils or silicones. gelest.comgelest.com The improved compatibility between the solid particles and the liquid phase leads to a stable, homogeneous dispersion with reduced viscosity and an improved feel in cosmetic applications. gelest.comgelest.com
Emulsification: Emulsification is the process of mixing two immiscible liquids, like oil and water, to form a stable mixture called an emulsion. sanyo-chemical-solutions.com this compound acts as an emulsifier by adsorbing at the oil-water interface, where it forms a protective film around the droplets of the dispersed phase. mdpi.comwiley-vch.de This interfacial film serves two primary purposes:
Reduction of Interfacial Tension: By lowering the energy required to create new droplet surfaces, the emulsifier facilitates the breaking down of the dispersed phase into smaller droplets during homogenization. sanyo-chemical-solutions.comwiley-vch.de
Formation of a Stabilizing Barrier: The film acts as a physical barrier that prevents the droplets from coalescing. wiley-vch.de The bulky stearyl and trisiloxane groups provide steric hindrance, a repulsive force that keeps the droplets separated. sanyo-chemical-solutions.com
Given its significant hydrophobic character from the C18 stearyl chain, this compound is particularly effective in stabilizing water-in-oil (W/O) or water-in-silicone (W/S) emulsions, which is consistent with its use in corresponding foundation formulations. cosmeticsandtoiletries.comgelest.com
Foaming: Foaming involves the dispersion of a gas in a liquid. The ability of a surfactant to create stable foam (foamability) is linked to its capacity to lower the surface tension of the liquid and form a resilient film at the gas-liquid interface. mdpi.com Trisiloxane surfactants are known to be potent surface tension depressants. kccsilicone.com When a foam bubble is formed, this compound molecules adsorb at the air-liquid interface. The hydrophobic tails (stearyl and trisiloxane groups) orient towards the air, while more polar parts of the molecule orient towards the liquid. This creates an elastic film that entraps the gas. The stability of the foam depends on the strength and elasticity of this film, which resists rupture and prevents the coalescence of bubbles. researchgate.net While some trisiloxanes are used as foam builders, others can act as antifoams, where their primary function is to destabilize and rupture the foam lamellae. researchgate.netscielo.org.mx The specific behavior of this compound as a foamer or defoamer would depend on the specific formulation and conditions.
Influence of Chemical Environment on Interfacial Activity (e.g., pH, Temperature, Ionic Strength)
The interfacial activity of this compound is sensitive to the chemical environment, including factors like pH, temperature, and ionic strength. These parameters can alter the molecule's structure, solubility, and interactions at interfaces, thereby affecting its performance.
Influence of pH: The stability of the trisiloxane linkage is highly dependent on pH. Trisiloxane compounds are generally prone to hydrolysis under both acidic and alkaline conditions, being most stable in a narrow pH range around neutral (pH 6 to 7.5). google.comcosmeticsandtoiletries.com Outside this range, the Si-O-Si (siloxane) bond can be cleaved, leading to the degradation of the surfactant molecule. cosmeticsandtoiletries.comusu.edu This degradation results in a loss of surface activity. For instance, studies on a PEG-8 trisiloxane showed that the solution became hazy and the surface tension increased after a few days at pH 4 or pH 10, indicating hydrolysis and instability. cosmeticsandtoiletries.com Therefore, this compound is expected to show optimal and stable performance in formulations buffered near neutral pH. Extreme pH values would likely compromise its effectiveness as an emulsifier, dispersant, or foaming agent due to chemical decomposition. google.com
Influence of Temperature: Temperature variations can significantly impact the interfacial properties of surfactants. For related trisiloxane surfactants, an increase in temperature generally leads to a decrease in the surface tension of their aqueous solutions. nih.gov This is because higher thermal energy increases molecular motion and disrupts the cohesive forces of the solvent (e.g., hydrogen bonds in water), making it easier for surfactant molecules to populate the interface. uomustansiriyah.edu.iq Furthermore, temperature affects both adsorption and aggregation (micellization) processes. Thermodynamic analysis of a polyether trisiloxane showed that the tendency for molecules to adsorb at the water-air interface and to form micelles weakens as the temperature decreases. nih.govresearchgate.net The structure of the adsorbed layer can also change with temperature. nih.gov For this compound, its melting point (around 32°C) is a key property, especially in cosmetic applications, as it allows the material to melt on the skin, enhancing cushion and feel. gelest.comgelest.com
Influence of Ionic Strength: The presence of electrolytes (salts) in an aqueous solution alters its ionic strength, which can influence the behavior of surfactants at interfaces and the stability of colloidal systems like emulsions. nih.govscielo.br For ionic surfactants, increasing ionic strength screens the electrostatic repulsion between charged head groups, allowing for denser packing at the interface and promoting micelle formation at lower concentrations. mdpi.com Although this compound is a non-ionic compound, changes in ionic strength can still affect its performance through several mechanisms:
"Salting-out" effect: High salt concentrations can decrease the solubility of non-ionic surfactants in water, which can either enhance their tendency to adsorb at the interface or cause them to precipitate out of the solution.
Interactive Table: Environmental Factors Influencing Trisiloxane Surfactant Activity
This table summarizes the general effects of pH, temperature, and ionic strength on trisiloxane surfactants, which are applicable to this compound.
| Environmental Factor | Effect on Trisiloxane Surfactant | Typical Outcome | Source(s) |
| pH | Affects the chemical stability of the Si-O-Si bond. | Optimal stability in a narrow range around neutral (pH 6-7.5). Hydrolytic degradation occurs in acidic (<6) or alkaline (>7.5) conditions, leading to loss of surface activity. | google.com, cosmeticsandtoiletries.com, usu.edu |
| Temperature | Influences surface tension, solubility, and adsorption thermodynamics. | Increasing temperature generally decreases surface tension and can alter the structure of the adsorbed interfacial layer. Adsorption tendency may weaken at lower temperatures. | nih.gov, researchgate.net, uomustansiriyah.edu.iq |
| Ionic Strength | Modifies surfactant solubility and interactions in the aqueous phase. | Can decrease the solubility of the surfactant in water ("salting-out"), potentially enhancing its adsorption at interfaces. Affects the stability of emulsions by modifying electrostatic interactions between droplets. | nih.gov, mdpi.com, scielo.br |
Supramolecular Assembly and Aggregation Behavior of Stearyl Trisiloxane
Formation and Characterization of Micelles and Vesicles
Like other amphiphilic molecules, stearyl trisiloxane monomers in an aqueous solution can spontaneously self-assemble into larger aggregates, such as micelles and vesicles, once a certain concentration is reached. mdpi.com This process is a strategy to minimize the unfavorable interactions between the hydrophobic stearyl tails and water molecules. The transition from individual monomers to aggregated structures like micelles and vesicles is a hallmark of surfactant behavior. researchgate.net
The onset of aggregation for surfactants is marked by the Critical Aggregation Concentration (CAC) or the Critical Micelle Concentration (CMC). Below this concentration, the surfactant exists primarily as monomers. Above the CMC, additional surfactant molecules predominantly form aggregates. firp-ula.org For trisiloxane surfactants, these values are typically determined by monitoring a physical property of the solution that changes abruptly at the point of aggregation, such as surface tension or electrical conductivity. mdpi.comresearchgate.net
Table 1: Factors Influencing Critical Micelle Concentration (CMC)
| Factor | Impact on CMC | Rationale |
|---|---|---|
| Hydrophobic Chain Length | Increasing length decreases CMC | Greater hydrophobic effect provides a stronger driving force for aggregation. |
| Hydrophilic Head Group | Larger or more charged heads increase CMC | Increased repulsion between head groups opposes aggregation. |
| Temperature | Variable | Affects both hydration of the hydrophilic group and hydrophobic interactions. nih.gov |
| Presence of Electrolytes | Decreases CMC for nonionic surfactants | Salts can reduce repulsion between head groups and "salt out" the hydrophobic tail, favoring aggregation. |
The self-assembly of this compound into ordered structures is governed by a balance of intermolecular forces. The primary driving force for aggregation in aqueous solutions is the hydrophobic effect. researchgate.net The long C18 stearyl chain is highly incompatible with water, and its sequestration away from the aqueous environment significantly reduces the free energy of the system.
Other contributing forces include:
Van der Waals interactions: These attractive forces between the stearyl chains help to stabilize the core of the micelle or the bilayer of the vesicle.
Flexibility of the Trisiloxane Headgroup: The Si-O-Si bonds are more flexible and have a larger bond angle compared to C-C bonds, allowing the trisiloxane headgroups to arrange themselves efficiently at the aggregate-water interface. mdpi.com
The pathway often begins with the formation of small, spherical micelles. As concentration increases or conditions change, these initial structures can grow or rearrange into other morphologies, such as cylindrical micelles or vesicles. ucsb.edutau.ac.il This transition is thermodynamically controlled, aiming for the most stable arrangement based on the molecular geometry of the surfactant. researchgate.net
The specific morphology of the aggregates formed by this compound depends on factors like concentration and the geometric packing of the molecules. The critical packing parameter, which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length, is often used to predict the likely structure.
Micelles: These are typically spherical or cylindrical aggregates where the hydrophobic stearyl tails form a core, and the hydrophilic trisiloxane heads form a shell that interfaces with the surrounding water.
Vesicles: These are hollow, spherical structures composed of a bilayer membrane. The hydrophobic tails of both layers face inward to create a water-free region, while the hydrophilic heads face both the external solution and the aqueous core of the vesicle. Studies comparing surfactants with different alkyl chain lengths have shown that those with longer chains, such as a stearyl (C18) group, are more likely to form vesicles than those with shorter chains (e.g., lauryl, C12). researchgate.net Vesicles formed from stearyl-chain surfactants also tend to have higher entrapment efficiencies. researchgate.net
The characterization of these aggregated structures is performed using several advanced techniques:
Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of aggregates like micelles and vesicles in solution. researchgate.netnih.gov
Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the morphology of the aggregates, allowing for the clear identification of spherical micelles or bilayer vesicles. researchgate.netacs.orgnih.gov
Confocal Microscopy: This method can also be used to observe the morphology of larger aggregates formed in solution. nih.gov
Self-Assembly Pathways and Driving Forces
Molecular Recognition and Host-Guest Interactions within Supramolecular Frameworks
Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. wikipedia.org These interactions are held together by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgnumberanalytics.com The self-assembled aggregates of this compound, particularly vesicles, can serve as supramolecular hosts.
The aqueous core of a vesicle or the hydrophobic core of a micelle creates a distinct microenvironment that can accommodate guest molecules.
Encapsulation of Hydrophobic Guests: The nonpolar interior of a this compound micelle can serve as a host for hydrophobic guest molecules that have poor solubility in water.
Encapsulation within Vesicles: Vesicles can encapsulate hydrophilic guests in their aqueous core and lipophilic (hydrophobic) guests within their bilayer membrane. This ability makes them potential candidates for delivery systems. acs.org
The binding between the host assembly and the guest can be highly selective, a phenomenon known as molecular recognition. wikipedia.orgnih.gov This selectivity is determined by the size, shape, and chemical complementarity between the guest and the host's binding site. The study of these interactions is crucial for applications in sensing, catalysis, and targeted delivery. calvin.edunih.govsioc-journal.cn While specific host-guest studies involving this compound are not detailed in the provided context, the fundamental ability of its self-assembled structures to encapsulate other molecules is a core principle of its supramolecular chemistry. nih.gov
Design and Fabrication of this compound-Based Supramolecular Materials
The principles of self-assembly and molecular recognition can be harnessed to design and fabricate functional materials from this compound and related compounds. nih.gov By controlling the aggregation behavior, it is possible to create materials with ordered nanostructures and tailored properties. chemrxiv.org
Examples of material fabrication based on the self-assembly of siloxanes include:
Superhydrophobic Surfaces: Trisiloxane-modified materials, such as melamine (B1676169) sponges, have been fabricated to be highly hydrophobic. researchgate.net This is achieved by creating a hierarchical structure that combines nanoscale roughness with the low surface energy of the siloxane. The long stearyl chain would further enhance this hydrophobicity.
Organogels: The self-assembly of amphiphiles can lead to the formation of three-dimensional networks that immobilize a solvent, creating a gel. The driving force for this gelation is often a combination of hydrophobic effects and hydrogen bonding. researchgate.net
Ordered Mesoporous Materials: Well-defined siloxane oligomers with covalently attached alkyl chains can self-assemble into ordered hybrid materials. nih.gov After the removal of the organic components (like the stearyl chain) through calcination, an ordered porous silica (B1680970) material remains, which can be used in catalysis and separation. nih.gov
Thin Films: The casting of neat silane (B1218182) reagents can lead to the formation of self-assembled monolayers (SAMs) on various substrates. mpg.de The properties of these films are dictated by the packing and ordering of the molecules, with long-chain silanes like those with stearyl groups capable of forming relatively ordered films. mpg.de
The design of these materials relies on a deep understanding of the self-assembly process, which is strongly governed by the molecular packing of the this compound precursors. nih.gov
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 18674845 nih.gov |
| Adamantane | 7970 |
| β-cyclodextrin | 444041 |
| Oleic Acid | 445639 |
| Palmitic Acid | 985 |
| Stearic Acid | 5281 |
| Cholesterol | 5997 |
| Glycine | 750 |
| Phenylalanine | 6140 |
Theoretical and Computational Chemistry Studies of Stearyl Trisiloxane
Quantum Chemical Approaches
Quantum chemical methods, rooted in the principles of quantum mechanics, are used to calculate the electronic structure and energy of molecules. openaccessjournals.compsu.edu These calculations provide fundamental information about molecular geometry, bond properties, and reactivity.
Electronic structure calculations for stearyl trisiloxane focus on understanding the distribution of electrons within the molecule and the nature of its chemical bonds. The molecule consists of a flexible, non-polar stearyl (C18) chain attached to a polar trisiloxane headgroup, [1,1,3,5,5,5-heptamethyl-3-octadecyltrisiloxane]. The core of the headgroup is the Si-O-Si linkage, which exhibits unique properties. The Si-O bond is significantly shorter (around 1.64 Å) than what would be expected from summing covalent radii, indicating a partial double-bond character. mdpi.com This is often explained by a "back-bonding" interaction, where the p-orbitals of the oxygen atom interact with the d-orbitals of the silicon atom. mdpi.com
Density Functional Theory (DFT) is a common computational method used for these types of calculations. acs.orghydrophobe.org DFT studies on similar alkylsiloxanes have analyzed their minimum energy configurations, revealing how the long alkyl chains orient themselves and how intramolecular interactions, such as weak hydrogen bonds, can occur. acs.orgnih.gov For this compound, these calculations can predict the most stable three-dimensional structure and provide values for key quantum chemical parameters, as detailed in the table below.
| Quantum Chemical Parameter | Significance for this compound |
| E_HOMO (Energy of HOMO) | Indicates the molecule's ability to donate electrons. A higher E_HOMO suggests greater reactivity towards electrophiles. psu.edu |
| E_LUMO (Energy of LUMO) | Indicates the molecule's ability to accept electrons. A lower E_LUMO suggests greater reactivity towards nucleophiles. psu.edu |
| HOMO-LUMO Energy Gap (ΔE) | Represents the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. psu.edu |
| Dipole Moment (µ) | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. psu.edu |
| Mulliken Partial Charges | Describes the charge distribution on each atom, highlighting the polar Si-O bonds and the non-polar hydrocarbon tail. mdpi.com |
This table describes theoretical parameters that can be calculated for this compound using quantum chemical methods to predict its reactivity and electronic properties.
Computational chemistry is instrumental in analyzing the reaction mechanisms involved in the synthesis of this compound. hydrophobe.org The most common and industrially significant method for creating the Si-C bond in such molecules is the hydrosilylation reaction. mdpi.comtaylorandfrancis.com This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, most often platinum-based catalysts like Karstedt's catalyst. mdpi.compsu.edumdpi.com
The synthesis of this compound would involve the reaction between an α-olefin, 1-octadecene (B91540), and a trisiloxane containing a reactive Si-H group, such as 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769).
A widely accepted mechanism for this process is the Chalk-Harrod mechanism. mdpi.comlibretexts.org Computational studies using methods like DFT have been employed to investigate the energetics of this catalytic cycle. psu.eduethz.ch The key steps predicted and analyzed by these models are:
Oxidative Addition: The Si-H bond of the trisiloxane adds to the low-valent platinum catalyst. mdpi.comlibretexts.org
Olefin Coordination: The 1-octadecene molecule coordinates to the platinum center. mdpi.comlibretexts.org
Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and determines the regioselectivity (i.e., whether the silicon attaches to the first or second carbon of the double bond). mdpi.com
Reductive Elimination: The final this compound product is eliminated from the platinum center, regenerating the catalyst for the next cycle. mdpi.comlibretexts.org
First-principle quantum mechanical calculations have provided quantitative estimates for the reaction energies and activation barriers for these steps in similar systems, confirming that the reaction proceeds readily at moderate temperatures. psu.edu More recent computational studies have also explored alternative mechanisms, such as those involving metal(oid) clusters, which may better explain the observed regioselectivity in some cases by decreasing the energy of the transition state compared to the classical Chalk-Harrod pathway. ethz.ch These theoretical models are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of functionalized silicones. tum.de
Electronic Structure Calculations and Molecular Orbital Theory
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. openaccessjournals.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes that are not accessible to static quantum chemical calculations.
This compound is an amphiphilic molecule, meaning it has both a water-repelling (hydrophobic) stearyl tail and a water-attracting (hydrophilic) polar trisiloxane head. This structure makes it surface-active, and MD simulations are an ideal tool to study its behavior at interfaces, such as air-water or oil-water. acs.orgresearchgate.netmdpi.com
In a typical simulation, a model system is constructed, for instance, with a layer of this compound molecules placed at the interface between a box of water and a box of air or an immiscible oil. mdpi.com The simulation then tracks the trajectory of every atom, providing a detailed picture of the molecular arrangement. Such simulations on related siloxane and hydrocarbon surfactants have revealed key insights applicable to this compound: acs.orgresearchgate.net
Molecular Orientation: The molecules orient themselves with the long, non-polar stearyl tail extending into the non-polar phase (air or oil) and the more polar trisiloxane headgroup interacting with the water phase.
Interfacial Thickness: The presence of the surfactant monolayer alters the properties of the interface, and simulations can quantify the thickness of the interfacial region. researchgate.netmdpi.com
Surface Packing: Simulations can determine the area per molecule at the interface, which is related to the surface tension of the system.
Interactions with Water: MD studies show that surfactant headgroups strongly influence the structure and mobility of adjacent water molecules. acs.org The polar Si-O bonds of the trisiloxane headgroup would be expected to form hydrogen bonds with water, affecting the water's translational and rotational motion near the interface. acs.org
These simulations provide a molecular-level understanding of how this compound functions as a surfactant, emulsifier, or surface-modifying agent.
In bulk solutions, surfactant molecules above a certain concentration, known as the critical micelle concentration (CMC), spontaneously form organized structures called aggregates. nih.gov MD simulations can model this self-assembly process for this compound. nih.gov Studies on other trisiloxane-based surfactants have shown they can self-assemble into various aggregates, such as spherical or cylindrical micelles and vesicles. nih.govacs.org
By simulating a system of many this compound molecules in a solvent like water, researchers can observe their aggregation behavior. These simulations can predict:
Aggregate Morphology: The likely shape and size of the aggregates formed (e.g., spherical micelles with a hydrophobic core of stearyl chains and a hydrophilic corona of trisiloxane headgroups).
Thermodynamics of Micellization: The driving forces for aggregation, which for surfactants is typically the hydrophobic effect that drives the non-polar tails to minimize contact with water.
Intermolecular Interactions: The specific interactions, such as van der Waals forces between the stearyl chains and π-π stacking if aromatic groups were present, that stabilize the aggregates. nih.gov
These computational models help in understanding how the unique structure of this compound—combining a bulky, flexible siloxane unit with a long hydrocarbon tail—influences its self-assembly, which is crucial for its application in areas like formulations and delivery systems. acs.org
Simulation of Interfacial Phenomena and Molecular Interactions at Surfaces
Structure-Activity Relationship (SAR) Predictions using Computational Models
Structure-Activity Relationship (SAR) modeling is a computational approach used to establish a connection between the chemical structure of a molecule and its biological activity or a specific physicochemical property. collaborativedrug.comnih.gov For a compound like this compound, SAR models can be developed to predict its performance in various applications without the need for extensive experimental testing. researchgate.net
The process involves several steps:
Data Collection: A dataset of molecules with known structures and measured activities (e.g., surface tension reduction, emulsification efficiency, skin irritation potential) is compiled. nih.gov
Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can represent various aspects of the molecule's structure and properties:
Topological descriptors: Based on the 2D graph of the molecule (e.g., branching, connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Physicochemical descriptors: Such as logP (octanol-water partition coefficient), molar refractivity, and polarizability. nih.gov
Quantum chemical descriptors: Like HOMO/LUMO energies and partial atomic charges, as described earlier. psu.edu
Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) are used to build a mathematical model that correlates the descriptors with the activity. researchgate.netrsc.org
For this compound and related silicone surfactants, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be used to predict key performance indicators. For example, a study on trisiloxane surfactants discussed the structure-activity relationship between their molecular structure and foaming performance. researchgate.net A hypothetical SAR model for a series of alkyl trisiloxanes could predict properties like their critical micelle concentration (CMC) or their ability to lower surface tension based on descriptors like the length of the alkyl chain, the degree of branching, and the polarity of the headgroup. researchgate.net Such models are valuable tools for the rational design of new molecules with optimized properties for specific industrial applications. nih.gov
Development of Novel Computational Methodologies for Organosilicon Compounds
The unique chemical properties and molecular architecture of organosilicon compounds, such as this compound, present distinct challenges for theoretical and computational chemistry. The presence of silicon, with its d-orbitals and different electronegativity compared to carbon, necessitates the development and refinement of computational methodologies that can accurately model the behavior of these molecules. Tremendous progress in computational techniques has been instrumental in advancing the field of organosilicon chemistry. mdpi-res.commdpi.comle.ac.uk
A significant area of development has been in creating new force fields and refining existing ones to better accommodate organosilicon compounds. For instance, new Amber-compatible organosilane force fields have been developed to improve the accuracy of molecular mechanics simulations. rsc.org These force fields are crucial for studying large, flexible molecules like this compound, where the long alkyl chain and the siloxane backbone require accurate parameterization to simulate their conformational dynamics.
Quantum mechanical methods, particularly Density Functional Theory (DFT), have also been pivotal. acs.org These methods are used for detailed electronic structure calculations, helping to elucidate reaction mechanisms, bonding, and the electronic properties of organosilicon compounds. mdpi-res.commdpi.comle.ac.uk For example, computational chemistry has been used to design asymmetric ligands for the synthesis of organosilicon compounds. chemistry.or.jp However, a major challenge lies in applying these computationally intensive methods to large molecules. frontiersin.org
To address the complexity and size of molecules like this compound, multi-scale modeling approaches are being developed. These methods combine the accuracy of quantum mechanics for the reactive or core part of the molecule (e.g., the trisiloxane headgroup) with the efficiency of molecular mechanics for the less reactive parts (e.g., the stearyl tail). This hybrid approach allows for the study of large systems without prohibitive computational cost.
Another frontier is the development of quantitative structure-property relationship (QSPR) models. researchgate.net These statistical models correlate the chemical structure with physical, chemical, or biological activity. For organosilicon compounds, QSPR models have been developed to predict properties like the net heat of combustion and the condensed phase heat of formation. researchgate.net Such models are valuable for screening and predicting the properties of new organosilicon compounds before they are synthesized. The development of these models relies on high-quality experimental data for training and validation. europa.eu
Furthermore, advances in computer science are directly impacting the field. The development of domain-specific compilers and programming languages, such as COMET for tensor contractions, is accelerating computational chemistry simulations. arxiv.org These advancements in high-performance computing are essential for tackling the complex calculations required for large and intricate organosilicon molecules. acs.org
The table below summarizes some of the key computational methodologies and their applications in the study of organosilicon compounds.
| Computational Methodology | Application in Organosilicon Chemistry | Relevance for this compound |
| Force Field Development | Creation of Amber-compatible organosilane force fields. rsc.org | Accurate simulation of the conformational flexibility of the long alkyl chain and siloxane backbone. |
| Density Functional Theory (DFT) | Elucidation of electronic structure, bonding, and reaction mechanisms. acs.org | Understanding the reactivity and interfacial properties of the trisiloxane headgroup. |
| Multi-scale Modeling (QM/MM) | Combining quantum mechanics and molecular mechanics to study large systems. | Efficiently modeling the entire this compound molecule by treating the head and tail with different levels of theory. |
| QSPR Models | Predicting physical and chemical properties. researchgate.net | Estimating properties like surface tension and spreading behavior without synthesis and measurement. |
| High-Performance Computing | Accelerating complex computational chemistry calculations. acs.org | Enabling longer and more complex simulations to study dynamic processes like self-assembly. |
The ongoing development of these novel computational methodologies is crucial for deepening our understanding of this compound and other complex organosilicon compounds, paving the way for the rational design of new materials with tailored properties.
Environmental Fate and Degradation Mechanisms of Stearyl Trisiloxane Academic Perspective
Mechanisms of Hydrolytic Degradation
The primary abiotic degradation pathway for stearyl trisiloxane in aqueous environments is hydrolysis. This process involves the cleavage of the siloxane (Si-O-Si) bonds by water. The reaction is catalyzed by both acids and bases, making its rate highly dependent on the pH of the surrounding medium. dtic.mil The general mechanism involves the conversion of a siloxane structure into two silanol (B1196071) (Si-OH) groups:
≡Si-O-Si≡ + H₂O ⇌ ≡Si-OH + HO-Si≡ dtic.mil
This reaction is typically very slow in a neutral pH range of approximately 6 to 8 but accelerates significantly under acidic or alkaline conditions. dtic.mil Trisiloxane surfactants, as a class, are known to be particularly susceptible to hydrolysis compared to longer-chain dimethicone copolyols. scientificspectator.com Their compact structure makes the siloxane backbone more prone to hydrolytic attack. scientificspectator.com
Studies on trisiloxane copolyols indicate a very narrow pH window for optimal stability, generally between 6.5 and 7.5. scientificspectator.com Outside of this range, decomposition can be rapid. google.comgoogle.com For instance, the hydrolytic stability of a representative PEG-5/PPG-3 dimethicone trisiloxane was observed to decrease sharply at pH levels of 5 and 9.
The table below, based on data for a representative trisiloxane surfactant, illustrates the impact of pH on hydrolytic stability.
Table 1: Hydrolytic Stability of a Representative Trisiloxane Surfactant at Various pH Levels
| pH Level | Time to Reach 95% Unhydrolyzed | Time to Reach 80% Unhydrolyzed |
|---|---|---|
| 5.0 | 1.3 days | 4.3 days |
| 7.0 | > 1 year | > 1 year |
| 9.0 | 2.0 days | 6.5 days |
Data derived from studies on a PEG-5/PPG-3 Dimethicone trisiloxane at 1.0% concentration. Source: scientificspectator.com
The ultimate degradation products from the hydrolysis of this compound are expected to be smaller, more water-soluble silanols. Based on related siloxane compounds, these would include intermediate products like 1,1,1,3,5,5,5-heptamethyltrisiloxanol and final products such as trimethylsilanol (B90980) and dimethylsilanediol (B41321). europa.eumst.dk
Biotic and Enzymatic Degradation Pathways
Biotic degradation involves the breakdown of a chemical substance by living organisms, primarily microorganisms, through enzymatic processes. encyclopedia.pubup.pt For large polymers like siloxanes, biodegradation is generally a very slow process. mst.dkmst.dk Available data on analogous siloxanes suggest that they are not readily biodegradable. service.gov.uk
The degradation process is often initiated by abiotic mechanisms, such as hydrolysis, which break the polymer into smaller, more bioavailable fragments. encyclopedia.pub Microorganisms can then act on these degradation products. The enzymatic degradation of polymers typically occurs in two stages: the adsorption of extracellular enzymes onto the polymer's surface, followed by the hydrolytic cleavage of chemical bonds. frontiersin.org The resulting smaller oligomers or monomers can then be transported into the microbial cells for further metabolism. frontiersin.org
In the context of this compound, direct enzymatic attack on the intact molecule is considered unlikely to be a significant environmental fate process. The primary biotic process would involve the slow degradation of its hydrolysis products. For example, dimethylsilanediol (DMSD), a likely final hydrolysis product of many siloxanes, is known to be biodegradable, but the reaction is slow, with half-lives in soil estimated to be in the range of years. mst.dk There is no specific evidence found for direct enzymatic desaturation or degradation of the stearyl group in the context of the intact this compound molecule.
Photolytic Decomposition Processes
Photolytic decomposition, or photolysis, is a degradation process initiated by the absorption of light energy, typically from the ultraviolet (UV) portion of the solar spectrum. up.pt Polysiloxanes can undergo photolysis upon irradiation with UV light, leading to the generation of reactive intermediates and the formation of shorter-chain compounds. researchgate.net
Applied to this compound, a similar mechanism could potentially occur. The absorption of UV energy could lead to the cleavage of the Si-C bond connecting the stearyl group to the trisiloxane backbone or the cleavage of C-C or C-H bonds within the long alkyl chain. The high thermostability of siloxane polymers suggests that photolysis, rather than thermolysis, would be the more relevant decomposition pathway under typical environmental temperatures. lippertt.ch
Chemical Transformations in Environmental Compartments (e.g., Soil, Aquatic Systems)
The fate and transformation of this compound in the environment are governed by its physical-chemical properties and the degradation mechanisms described above. As a non-volatile silicone fluid, it is expected to partition primarily to wastewater if released from consumer products. mst.dk In wastewater treatment plants, siloxanes strongly associate with sludge due to their low water solubility. mst.dkdowntoearth.org.in This sludge may then be incinerated, landfilled, or applied to agricultural soils, transferring the compound to the terrestrial environment. mst.dk
In Aquatic Systems: In water, the dominant transformation process for this compound is hydrolysis. dtic.mil The rate is slow at neutral pH but increases in more acidic or alkaline waters. scientificspectator.comservice.gov.uk The molecule will likely partition from the water column to sediment over time. The ultimate hydrolysis products are water-soluble silanols, such as dimethylsilanediol. mst.dk
In Soil: In the terrestrial environment, both hydrolysis and volatilization are key processes for related linear siloxanes. europa.eu The rate of degradation via hydrolysis in soil is highly dependent on soil moisture content. In closed systems, degradation is faster in drier soils. europa.eu In open systems with high moisture, volatilization can become the predominant removal process, with a much faster half-life than degradation. europa.eu The primary transformation products in soil are silanols, formed through abiotic hydrolysis. europa.eu Subsequent biotic degradation of these silanol products is very slow. mst.dk
Table 2: Degradation of a Related Linear Siloxane (L4) in Soil
| System Type | Relative Humidity (RH) | Temperature | Removal Half-Life | Primary Removal Process | Identified Degradation Products |
|---|---|---|---|---|---|
| Closed | 32% | 22°C | 3.7 days | Degradation | Dimethylsilanediol, Trimethylsilanol |
| Closed | 100% | 22°C | 56 days* | Degradation | Dimethylsilanediol, Trimethylsilanol |
| Open | 100% | 22°C | 4 days | Volatilization | Dimethylsilanediol, Trimethylsilanol |
Data for the structural analog Decamethyltetrasiloxane (L4), read-across for risk assessment. Half-life at 100% RH is corrected for headspace partitioning. Source: europa.eu
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 18674845 |
| Dimethylsilanediol | 12091 |
| Trimethylsilanol | 11333 |
| 1,1,1,3,5,5,5-heptamethyltrisiloxanol | 108581 |
Modification of Polymeric Systems and Materials with Stearyl Trisiloxane
Integration and Compatibilization within Polymer Matrices
The successful integration of stearyl trisiloxane into a polymer matrix is fundamental to its function as a material modifier. Due to their distinct chemical compositions and molecular weights, most polymers are immiscible, leading to phase separation and weak interfacial adhesion in blends. bedeko-europe.comvt.edu Compatibilizers are crucial in overcoming these issues by enhancing the interfacial strength between different polymer phases. bedeko-europe.comvt.edu
This compound, as a hybrid organic-siloxane molecule, can act as a compatibilizer in certain polymer blends. gelest.com Its stearyl group can establish favorable interactions with hydrocarbon-based polymers, while the trisiloxane segment can interact with silicone-based or other polar polymers. This dual affinity allows it to reside at the interface between immiscible polymer domains, reducing interfacial tension and promoting better adhesion. bedeko-europe.com The effectiveness of a compatibilizer is dependent on its ability to bridge the interface and strengthen the blend. vt.edu For instance, in wood-polyethylene composites, a combination of poly(diphenylmethane diisocyanate) (PMDI) and stearic anhydride (B1165640) has been shown to improve interfacial adhesion. researchgate.net While not a direct example of this compound, this illustrates the principle of using molecules with different functional groups to compatibilize dissimilar materials.
The integration of such additives can be achieved through various methods, including melt blending, where the compatibilizer is mixed with the polymers in their molten state. The uniform dispersion of the compatibilizer is key to achieving consistent properties throughout the material. The use of copolymers as compatibilizers has been shown to enhance the mechanical properties and physical mixing of polymer blends, leading to materials that combine the desirable characteristics of their individual components. vt.edu
Influence on Polymer Surface Properties and Interfacial Adhesion
This surface modification has several important consequences:
Hydrophobicity: The presence of the nonpolar siloxane and stearyl groups at the surface significantly increases water repellency. This is beneficial for applications requiring moisture resistance.
Lubricity and Slip: The modified surface often exhibits a lower coefficient of friction, resulting in a lubricious or "slippery" feel. researchgate.net This can improve the processing of polymers and reduce wear in the final product.
Interfacial Adhesion: While this compound can improve adhesion between certain polymer phases as a compatibilizer, its presence at the surface can also reduce adhesion to other materials, such as coatings or adhesives. kruss-scientific.com This is because the low-energy surface provides fewer sites for strong intermolecular interactions. However, in some cases, such as with pigments in cosmetics, the stearyl group can enhance adhesion to the skin. researchgate.netgelest.com
The effectiveness of this compound in modifying surface properties is influenced by its concentration, the nature of the polymer matrix, and the processing conditions. The balance between the stearyl and trisiloxane components allows for a tailored approach to surface modification.
Fabrication of Modified Surfaces and Coatings
This compound is utilized in the fabrication of modified surfaces and coatings to impart specific functionalities. One common application is in the surface treatment of fillers and pigments used in polymer composites. researchgate.netgelest.com Treating inorganic particles like silica (B1680970) or alumina (B75360) trihydrate with this compound can make their surfaces more hydrophobic and compatible with the polymer matrix. koreascience.kr This improves the dispersion of the fillers, leading to enhanced mechanical properties and reduced water absorption in the final composite. koreascience.krmdpi.com
In coatings, this compound can act as a surface additive to improve wetting, leveling, and flow. tis-silicone.comgoogle.com Its ability to lower the surface tension of the coating formulation allows it to spread more evenly over the substrate, minimizing defects like cratering and pinholes. google.com Trisiloxane-based surfactants are known for their "superwetting" or "superspreading" capabilities, which facilitate the rapid spreading of liquids. specialchem.comgoogle.com
The fabrication process for these modified surfaces and coatings often involves simple blending or mixing of the this compound with the other components. For surface-treated fillers, the treatment can be applied prior to their incorporation into the polymer. In coatings, it is typically added as part of the liquid formulation. The self-assembling nature of the this compound molecules at interfaces simplifies the creation of these functional surfaces.
Development of Advanced Materials with Tunable Surface Characteristics
The unique properties of this compound make it a valuable component in the development of advanced materials with tunable surface characteristics. By carefully controlling the concentration and distribution of this compound within a polymer matrix, it is possible to create materials with a wide range of surface properties, from highly hydrophobic to having controlled adhesion.
One area of development is in the creation of "smart" surfaces that can respond to external stimuli. While research in this area is ongoing, the principle involves designing polymer systems where the surface concentration of the modifying agent can be altered by changes in the environment, such as temperature or pH.
The combination of this compound with other functional molecules and polymers opens up possibilities for creating multifunctional materials. For example, incorporating it into a polymer blend that also contains conductive fillers could result in a material that is both electrically conductive and has a low-friction, water-repellent surface. The development of such advanced materials relies on a deep understanding of the interactions between the different components and the ability to control the morphology of the final product. mdpi.com
The table below summarizes the effects of incorporating this compound on various polymer properties:
| Property | Effect of this compound | Mechanism |
| Compatibilization | Improves compatibility between certain immiscible polymers. | The stearyl group interacts with nonpolar polymers, while the trisiloxane group interacts with polar or silicone-based polymers, bridging the interface. |
| Surface Energy | Lowers the surface energy of the polymer. | The low-energy trisiloxane component migrates to the surface. |
| Hydrophobicity | Increases the hydrophobicity of the polymer surface. | The nonpolar stearyl and trisiloxane groups repel water. |
| Lubricity | Enhances surface slip and reduces friction. | The flexible and low-friction siloxane backbone at the surface provides a lubricating effect. |
| Interfacial Adhesion | Can either increase or decrease adhesion depending on the system. | Acts as a compatibilizer to increase adhesion between polymer phases but can decrease adhesion to external surfaces due to its low surface energy. |
| Dispersion of Fillers | Improves the dispersion of inorganic fillers in a polymer matrix. | Surface treatment of fillers with this compound makes them more compatible with the polymer. |
Q & A
Basic Research Questions
Q. How can researchers structurally characterize Stearyl trisiloxane and differentiate it from other trisiloxane derivatives?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the presence of the stearyl (C18) chain and trisiloxane backbone. Infrared (IR) spectroscopy can identify Si–O–Si stretching vibrations (~1000–1100 cm⁻¹). For differentiation, compare with short-chain trisiloxanes (e.g., T₄–T₉) by analyzing hydrophilic-lipophilic balance (HLB) and molecular dynamics simulations. Structural databases like NIST Chemistry WebBook provide reference spectra for validation .
Q. What experimental setups are effective for analyzing the wetting kinetics of trisiloxane surfactants like this compound?
- Methodological Answer : Employ pendant drop tensiometry to measure dynamic surface tension and high-speed imaging to track contact angle evolution during droplet spreading. For superspreading behavior, compare time-dependent spreading rates of this compound with non-superspreading analogs (e.g., T₄ or T₅ trisiloxanes) under controlled humidity and temperature. Refer to Brewster angle microscopy for in situ visualization of interfacial aggregates .
Q. Which databases and analytical tools are critical for validating the physicochemical properties of this compound?
- Methodological Answer : Consult the NIST Chemistry WebBook for validated data on density, refractive index, and thermal stability. Computational tools like COSMO-RS can predict solubility parameters, while molecular dynamics software (e.g., GROMACS) models self-assembly behavior. Cross-reference experimental findings with peer-reviewed studies on trisiloxane surfactants in journals like Langmuir or Journal of Colloid and Interface Science .
Advanced Research Questions
Q. How can researchers resolve contradictions between dynamic surface tension measurements and ellipsometric adsorption data for trisiloxane surfactants?
- Methodological Answer : Apply a combined theoretical model integrating the two-stage reorientation model (molecules exist as monomers or aggregates) and the aggregation model (2D aggregate formation). Validate via simultaneous tensiometry and ellipsometry experiments. For this compound, adjust parameters like surface area per molecule and aggregation kinetics to reconcile discrepancies. Statistical tools like CoStat or R packages (e.g.,
nls) aid in fitting nonlinear regression models .
Q. What mechanisms explain the formation of two-dimensional aggregates in aqueous solutions of superspreading trisiloxanes?
- Methodological Answer : The aggregation is driven by the hydrophobic trisiloxane core and hydrophilic ethoxylated chains. At critical concentrations, stearyl chains facilitate micellar transitions to surface aggregates. Use small-angle X-ray scattering (SAXS) to detect aggregate morphology and fluorescence quenching assays to probe packing density. Theoretical frameworks should account for the rotation of trimethylsilyl groups, which reduces steric hindrance during adsorption .
Q. How do structural modifications (e.g., stearyl chain length) influence the self-assembly of trisiloxane derivatives in lipid bilayers?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C12–C22) and assess vesicle formation via dynamic light scattering (DLS) and cryo-electron microscopy. For this compound, the C18 chain enhances membrane fluidity and promotes spontaneous ultra-vesicle formation. Compare bilayer thickness using X-ray reflectivity and molecular area via Langmuir-Blodgett trough experiments .
Q. What methodological considerations are critical for assessing the environmental impact of trisiloxane surfactants?
- Methodological Answer : Conduct ecotoxicological assays using Daphnia magna or Aliivibrio fischeri to quantify LC₅₀ values. Pair with high-performance liquid chromatography (HPLC) to monitor degradation kinetics in aquatic systems. For field studies, employ soil column experiments to track bioaccumulation. Ensure compliance with OECD Test Guidelines 201 and 211 for standardized toxicity evaluation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the superspreading efficacy of trisiloxane surfactants under varying humidity conditions?
- Methodological Answer : Design controlled experiments using environmental chambers to isolate humidity effects. Compare spreading rates on hydrophobic (e.g., polyethylene) vs. hydrophilic (glass) substrates. Statistical tools like ANOVA can identify significant interactions between humidity, substrate, and surfactant concentration. Reconcile discrepancies by verifying surfactant purity via gas chromatography (GC-MS) .
Q. Why do some studies report negligible cytotoxicity for trisiloxanes, while others highlight membrane disruption in eukaryotic cells?
- Methodological Answer : Differences may arise from cell line specificity (e.g., mammalian vs. insect cells) or exposure duration. Perform comparative assays using MTT (mitochondrial activity) and lactate dehydrogenase (LDH) leakage tests. Confocal microscopy with membrane dyes (e.g., DiI) can visualize bilayer integrity. Standardize protocols using ISO 10993-5 for biological evaluation .
Experimental Design Tables
Table 1 : Key Parameters for Superspreading Experiments
Table 2 : Ecotoxicological Assessment Framework
| Test Organism | Endpoint | Exposure Time | Regulatory Standard |
|---|---|---|---|
| Daphnia magna | 48-h LC₅₀ | 48 hours | OECD 202 |
| Aliivibrio fischeri | Luminescence Inhibition | 30 minutes | ISO 11348-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
